molecular formula C8H6N2O2 B1604394 2-(2-Cyanopyridin-4-yl)acetic acid CAS No. 502509-05-9

2-(2-Cyanopyridin-4-yl)acetic acid

Cat. No.: B1604394
CAS No.: 502509-05-9
M. Wt: 162.15 g/mol
InChI Key: RUHXLBCLPMDMFS-UHFFFAOYSA-N
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Description

2-(2-Cyanopyridin-4-yl)acetic acid is an organic compound with the molecular formula C8H6N2O2 It is characterized by the presence of a cyanopyridine moiety attached to an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyanopyridin-4-yl)acetic acid typically involves the reaction of 2-cyanopyridine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the cyanopyridine acts as a nucleophile, attacking the electrophilic carbon of the chloroacetic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the deprotonation of the acetic acid group and promote the nucleophilic attack.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, improved yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyanopyridin-4-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Substitution reactions often require the presence of a base or acid catalyst to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-(2-Cyanopyridin-4-yl)acetic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Cyanopyridin-4-yl)acetic acid involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Cyanopyridine: A precursor in the synthesis of 2-(2-Cyanopyridin-4-yl)acetic acid, with similar chemical properties but lacking the acetic acid group.

    4-Cyanopyridine: Another related compound with a cyanopyridine moiety, differing in the position of the nitrile group.

    Pyridine-2-carboxylic acid: A structurally related compound with a carboxylic acid group attached to the pyridine ring.

Uniqueness

This compound is unique due to the presence of both a cyanopyridine and an acetic acid group in its structure. This combination imparts distinct chemical reactivity and potential applications that are not shared by its similar compounds. The dual functionality of the compound makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Properties

IUPAC Name

2-(2-cyanopyridin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-5-7-3-6(1-2-10-7)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHXLBCLPMDMFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646547
Record name (2-Cyanopyridin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502509-05-9
Record name (2-Cyanopyridin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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